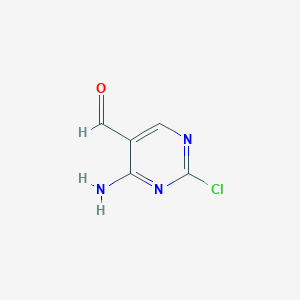

4-Amino-2-chloropyrimidine-5-carbaldehyde

Descripción general

Descripción

4-Amino-2-chloropyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C5H4ClN3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Amino-2-chloropyrimidine-5-carbaldehyde involves the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent, followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group . This method typically requires the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps to ensure high purity of the final product. The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-2-chloropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in aromatic nucleophilic substitution (SNAr) reactions, where the chlorine atom is replaced by other nucleophiles.

Condensation Reactions: It can undergo condensation reactions with amines to form Schiff bases and other derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, which can serve as intermediates for further chemical transformations and applications in drug development .

Aplicaciones Científicas De Investigación

Antimalarial Activity

One of the most promising applications of 4-Amino-2-chloropyrimidine-5-carbaldehyde is in the development of antimalarial agents. A study investigated derivatives of this compound as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a critical enzyme in the folate biosynthesis pathway of malaria parasites. The synthesized compounds demonstrated significant inhibitory activity, with Ki values ranging from 1.3 to 243 nM against wild-type strains and reduced efficacy against mutant strains .

Anticancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have been tested for their antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives possess IC50 values in the nanomolar range, indicating potent anticancer properties .

Case Study 1: Synthesis and Evaluation of Antimalarial Compounds

A series of compounds based on this compound were synthesized and evaluated for their potential as antimalarial agents. The study employed molecular docking techniques to predict binding affinities to PfDHFR and conducted in vitro assays to assess their biological activity. The findings revealed that modifications at specific positions significantly impacted both potency and selectivity against malaria parasites .

Case Study 2: Anticancer Compound Development

In another study, researchers synthesized a range of thienopyrimidine derivatives incorporating the 4-Amino-2-chloropyrimidine framework. These compounds were tested for their ability to inhibit epidermal growth factor receptor (EGFR) activity, which is often overexpressed in cancers. The most active compounds exhibited IC50 values as low as 9.1 nM against MCF-7 cells, demonstrating their potential as targeted cancer therapies .

| Compound | Target | IC50 (nM) | Activity |

|---|---|---|---|

| Compound A | PfDHFR (wild-type) | 1.3 | High Inhibition |

| Compound B | PfDHFR (mutant) | 208 | Moderate Inhibition |

| Compound C | MCF-7 Cell Line | 9.1 | Potent Cytotoxicity |

| Compound D | MDA-MB-231 Cell Line | 28.0 | Moderate Cytotoxicity |

Mecanismo De Acción

The mechanism of action of 4-Amino-2-chloropyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-chloropyrimidine: This compound is similar in structure but lacks the aldehyde group at position 5.

4-Amino-5-bromo-2-chloropyrimidine: This compound has a bromine atom at position 5 instead of an aldehyde group.

Uniqueness

4-Amino-2-chloropyrimidine-5-carbaldehyde is unique due to the presence of both an amino group at position 4 and an aldehyde group at position 5. This combination of functional groups allows for diverse chemical reactivity and the formation of various derivatives, making it a valuable intermediate in synthetic chemistry .

Actividad Biológica

4-Amino-2-chloropyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and case studies.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the chlorination of pyrimidine derivatives followed by amination and formylation processes. Key synthetic routes include:

- Chlorination : Introduction of the chlorine atom at the 2-position.

- Amination : Addition of the amino group at the 4-position.

- Formylation : Conversion of a suitable precursor to introduce the aldehyde functional group at the 5-position.

These methods require precise control over reaction conditions to yield high-purity products.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. Studies have shown that compounds within this class can inhibit various cancer cell lines, including breast cancer (MCF-7) and others. For instance, some derivatives demonstrated IC values in the nanomolar range against MCF-7 cells, indicating potent antiproliferative effects .

Anti-inflammatory Effects

Pyrimidine derivatives, including this compound, have been reported to possess anti-inflammatory properties. These compounds may act by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It shows potential against a range of pathogens, including bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.

- Receptor Interaction : It has been shown to interact with specific receptors associated with neurotransmission and cancer pathways.

- Signal Transduction Pathways : Modulation of pathways such as MAPK and NF-kB may contribute to its therapeutic effects.

Case Studies

Several studies have explored the efficacy of this compound and its derivatives:

- Cytotoxicity Studies : In vitro tests demonstrated that certain derivatives effectively reduced cell viability in cancer cell lines, with mechanisms linked to apoptosis induction .

- Inflammation Models : Animal studies indicated that treatment with this compound resulted in decreased levels of inflammatory markers in models of acute inflammation .

- Antimicrobial Testing : Laboratory tests confirmed that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Propiedades

IUPAC Name |

4-amino-2-chloropyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O/c6-5-8-1-3(2-10)4(7)9-5/h1-2H,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECXFKRCZAGHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393547-54-0 | |

| Record name | 4-Amino-2-chloropyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.